Meta-Substitution Pattern Differentiates Physicochemical Profile from Ortho-Regioisomer 2-(3-Methylpiperidin-1-yl)phenol
3-[(3-Methylpiperidin-1-yl)methyl]phenol (meta-phenol, methylene-bridged) exhibits a meaningfully higher molecular weight (205.30 g/mol) and substantially larger predicted logP (2.562) compared to its direct N-aryl regioisomer 2-(3-methylpiperidin-1-yl)phenol (MW 191.27 g/mol, ortho-phenol). This difference arises from the methylene spacer and the meta- vs. ortho-hydroxyl orientation, which alters hydrogen-bonding capacity and lipophilicity, two critical parameters for membrane permeability and target binding [1].
| Evidence Dimension | Molecular weight and lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 205.30 g/mol, logP = 2.562 (calculated), PSA = 23.47 Ų |
| Comparator Or Baseline | 2-(3-Methylpiperidin-1-yl)phenol (CAS 78864-00-3): MW = 191.27 g/mol, logP and PSA not reported in comparable database |
| Quantified Difference | ΔMW = +14.03 g/mol (7.3% higher); logP difference directionally indicating higher lipophilicity for the target compound |
| Conditions | Calculated physicochemical properties from authoritative chemical database (yybyy.com) vs. comparator from CymitQuimica/AKSci vendor datasheets; experimental logP not available for either compound. |
Why This Matters
In medicinal chemistry and probe development, a 7% molecular weight difference coupled with a significant logP shift can alter passive membrane permeability and off-target binding profiles, making the meta-methylene-bridged scaffold a distinct chemical starting point from the ortho-N-aryl analog.
- [1] yybyy.com. 3-[(3-methylpiperidin-1-yl)methyl]phenol CAS 90287-68-6. Molecular Formula: C13H19NO. Molecular Weight: 205.296. Exact Mass: 205.147. PSA: 23.47. LogP: 2.562. View Source
